N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide
説明
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide, also known as AB1010, is a small molecule inhibitor of the protein tyrosine kinase Janus kinase 2 (JAK2). JAK2 is a key player in the signaling pathway of cytokine receptors, which are involved in a variety of biological processes, including immune response, hematopoiesis, and inflammation. AB1010 has been extensively studied for its potential therapeutic applications in various diseases, such as myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.
作用機序
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide exerts its pharmacological effects by inhibiting the activity of JAK2, which is a key player in the signaling pathway of cytokine receptors. By blocking the JAK2-mediated phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription 3 (STAT3) and STAT5, this compound can modulate various biological processes, including immune response, hematopoiesis, and inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In myeloproliferative neoplasms, this compound can induce apoptosis and inhibit the growth of JAK2-dependent cells. In rheumatoid arthritis, this compound can reduce inflammation and joint damage by suppressing the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In psoriasis, this compound can suppress the proliferation of keratinocytes and reduce the severity of skin lesions by inhibiting the production of pro-inflammatory cytokines and chemokines, such as interleukin-17 and CXCL8.
実験室実験の利点と制限
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide has several advantages as a research tool in the laboratory. It is a small molecule inhibitor that can selectively target JAK2, which is a key player in the signaling pathway of cytokine receptors. It is also relatively easy to synthesize and has good solubility in aqueous and organic solvents. However, this compound also has some limitations. It can exhibit off-target effects and cytotoxicity at high concentrations, which can complicate the interpretation of experimental results. It can also have variable pharmacokinetics and bioavailability in different animal models and human subjects.
将来の方向性
There are several future directions for the research and development of N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide. One direction is to optimize the synthesis and formulation of this compound to improve its pharmacokinetics and bioavailability in different animal models and human subjects. Another direction is to investigate the potential of this compound as a combination therapy with other drugs, such as chemotherapy or immunotherapy, in various diseases. A third direction is to explore the role of JAK2 and this compound in other biological processes, such as metabolism, neuroprotection, and stem cell differentiation. Overall, this compound has great potential as a research tool and therapeutic agent in various diseases, and further studies are needed to fully realize its clinical applications.
科学的研究の応用
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide has been extensively studied for its potential therapeutic applications in various diseases, such as myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In myeloproliferative neoplasms, this compound has been shown to inhibit the growth of JAK2-dependent cells and induce apoptosis. In rheumatoid arthritis, this compound has been demonstrated to reduce inflammation and joint damage in animal models. In psoriasis, this compound has been found to suppress the proliferation of keratinocytes and reduce the severity of skin lesions.
特性
IUPAC Name |
N-[(E)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O4/c1-14(26)15-6-10-18(11-7-15)24-22(28)20(13-19-3-2-12-29-19)25-21(27)16-4-8-17(23)9-5-16/h2-13H,1H3,(H,24,28)(H,25,27)/b20-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNNUSADWCWHBM-DEDYPNTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。